molecular formula C19H37N5O7 B1680986 Sisomicin CAS No. 32385-11-8

Sisomicin

Cat. No.: B1680986
CAS No.: 32385-11-8
M. Wt: 447.5 g/mol
InChI Key: URWAJWIAIPFPJE-YFMIWBNJSA-N
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Mechanism of Action

Target of Action

Sisomicin, an aminoglycoside antibiotic, primarily targets the 30s and 50s ribosomal subunits of susceptible bacteria . These subunits play a crucial role in protein synthesis within the bacterial cell.

Mode of Action

This compound binds to the 30s and 50s ribosomal subunits, disrupting protein synthesis . This disruption renders the bacterial cell membrane defective . It is also known to cause misreading of the mRNA sequence and inhibit translocation .

Biochemical Pathways

The biosynthetic pathway of this compound has been reported, and comparative genetic studies on the biosynthetic genes of this compound and gentamicin revealed a similar biosynthetic route . This provides a framework for future biosynthetic studies.

Pharmacokinetics

Detailed analyses of the pharmacokinetics of this compound administered at doses of 25, 50, and 100 mg intravenously and intramuscularly to healthy volunteers established that the drug is handled by a two-compartment open model system with a disposition (elimination) half-life of 2.6 hr . This compound was rapidly distributed to the tissue compartment, and equilibrium between the central and the tissue compartment was established by 30 min after dosing . Renal clearance (55 ml/min) of this compound was about 30% less than total body clearance (78 ml/min) . Total urinary excretion of this compound during a 24-hr period following drug administration was about 70% of the dose .

Result of Action

This compound is bactericidal for sensitive clinical isolates . The minimum bactericidal concentrations (MBC) have been found to be equivalent or very close to the minimum inhibitory concentrations (MIC) . Some studies show that this compound has been effective in the treatment of infections that either had failed to respond to other drugs or were due to microorganisms resistant in vitro to other aminoglycosides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is inactivated by the same enzymes as gentamicin, but it is active against many organisms that resist gentamicin by non-enzymatic mechanisms The environment within the bacterial cell, including the presence of these enzymes, can therefore influence the efficacy of this compound

Biochemical Analysis

Biochemical Properties

Sisomicin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the 30S ribosomal subunit of bacteria, disrupting protein synthesis and leading to bacterial cell death . This compound interacts with enzymes such as aminoglycoside-modifying enzymes, which can inactivate the antibiotic through acetylation, phosphorylation, or adenylation . Additionally, it has been shown to interact synergistically with β-lactam antibiotics, enhancing its antibacterial efficacy .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death . In mammalian cells, this compound can cause ototoxicity and nephrotoxicity, affecting the function of cochlear hair cells and renal tubular cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, where it interferes with the initiation complex formation, codon recognition, and translocation during protein synthesis . This binding disrupts the accuracy of mRNA translation, leading to the production of faulty proteins and eventual bacterial cell death . This compound is also known to be inactivated by aminoglycoside-modifying enzymes, which add chemical groups to the antibiotic, rendering it ineffective .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro studies has shown that bacterial resistance can develop through the acquisition of resistance genes or mutations . In in vivo studies, prolonged use of this compound can lead to cumulative toxicity, particularly in the kidneys and ears .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including nephrotoxicity and ototoxicity . Studies have shown that doses above 8 mg/kg can lead to severe toxicity in animal models, highlighting the importance of careful dosage management .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biosynthesis and degradation. The biosynthetic pathway of this compound in Micromonospora inositola involves several enzymes that catalyze the formation of the antibiotic from precursor molecules . In bacterial cells, this compound can be metabolized by aminoglycoside-modifying enzymes, which add chemical groups to the antibiotic, leading to its inactivation . These metabolic pathways are crucial for understanding the production and resistance mechanisms of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by bacterial cells via active transport systems that recognize and import aminoglycosides . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its antibacterial effects . In mammalian cells, this compound is distributed to tissues such as the kidneys and inner ear, where it can cause toxicity . The distribution of this compound is influenced by factors such as tissue perfusion and binding to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . In mammalian cells, this compound can localize to the mitochondria and endoplasmic reticulum, where it can disrupt cellular functions and cause toxicity . The localization of this compound is influenced by its chemical properties and interactions with cellular transporters and binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sisomicin is primarily produced through microbial fermentation using Micromonospora inyoensis . The production process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including resin column chromatography and dilute ammonia elution, to isolate and purify this compound .

Chemical Reactions Analysis

Sisomicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Used for selective oxidation of the side chain.

    Substituting Agents: Used for introducing functional groups to modify the structure.

Major Products:

Comparison with Similar Compounds

  • Gentamicin
  • Tobramycin
  • Amikacin
  • Kanamycin

Sisomicin’s unique properties and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAJWIAIPFPJE-YFMIWBNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53179-09-2 (sulfate (2:5) (salt))
Record name Sisomicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32385-11-8
Record name Sisomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32385-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sisomicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sisomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sisomicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SISOMICIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sisomicin exert its antibacterial effect?

A1: this compound, like other aminoglycosides, targets the bacterial ribosome, specifically the 30S ribosomal subunit. [] It binds to this subunit, interfering with protein synthesis in bacteria. [] This disruption ultimately leads to bacterial cell death. []

Q2: Which bacteria are particularly susceptible to this compound?

A2: this compound demonstrates strong activity against a wide range of Gram-negative bacteria. In vitro and in vivo studies have shown this compound to be highly effective against Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus spp., Citrobacter spp., and Serratia marcescens. [, , , , , ] Notably, it has shown superior activity compared to gentamicin against Pseudomonas aeruginosa. [, , , ] It also exhibits activity against Staphylococcus aureus, including penicillinase-positive strains. []

Q3: Are there advantages to using this compound in combination with other antibiotics?

A3: Yes, this compound demonstrates synergy with beta-lactam antibiotics. This synergistic interaction has been observed against various bacteria, including enterococci, staphylococci, Enterobacteriaceae, and nonfermentative Gram-negative bacilli. [, , ] For instance, the combination of this compound and carbenicillin was significantly more effective than either drug alone in treating experimental Pseudomonas aeruginosa osteomyelitis in rabbits. []

Q4: What clinical evidence supports the efficacy of this compound?

A4: While clinical data on this compound is relatively limited compared to some other aminoglycosides, several studies have demonstrated its effectiveness. For instance, this compound has shown good efficacy in treating severe infections in humans, including those caused by gentamicin-resistant bacteria. [] In a study of 290 patients with pyoderma, topical this compound cream effectively resolved infections. [] Another study indicated a high efficacy rate (91%) of intravenous this compound in preventing postoperative pneumonia in lung surgery patients. []

Q5: What is the molecular structure of this compound?

A5: this compound belongs to the aminoglycoside class of antibiotics. It is structurally similar to gentamicin C1a, with a key difference being a double bond between the 4'' and 5'' carbon atoms in this compound. [, ]

Q6: Can you provide the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H37N5O7. It has a molecular weight of 447.53 g/mol.

Q7: Is there information available regarding the spectroscopic data of this compound?

A7: While the provided research excerpts do not detail specific spectroscopic data (e.g., IR, NMR), these techniques are commonly employed for structural characterization of compounds like this compound.

Q8: How is this compound administered and eliminated from the body?

A8: this compound is typically administered intravenously or intramuscularly. [, ] Like other aminoglycosides, it is primarily eliminated unchanged by the kidneys. [, ] Dosage adjustments are necessary in patients with renal impairment. []

Q9: What are the primary mechanisms of resistance to this compound?

A9: The main mechanisms of resistance to this compound are similar to those observed with other aminoglycosides and involve bacterial enzymes that modify and inactivate the antibiotic. [] These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases. [, ]

Q10: What are the potential toxicities associated with this compound?

A10: As an aminoglycoside, this compound carries a risk of nephrotoxicity (kidney toxicity) and ototoxicity (hearing loss). [, , , ] Monitoring for these potential side effects is crucial during therapy. []

Q11: What are the areas of ongoing research related to this compound?

A11: Ongoing research focuses on understanding and mitigating this compound resistance, improving its safety profile, and exploring its potential in combination therapies. Researchers are also investigating drug delivery strategies to enhance its efficacy and reduce toxicity. [, ]

Q12: What are the key considerations for the future development and use of this compound?

A12: Future research should focus on:

  • Combatting Resistance: Developing strategies to overcome resistance mechanisms, potentially through novel drug modifications or combination therapies. []
  • Enhancing Safety: Investigating ways to minimize nephrotoxicity and ototoxicity associated with this compound. [, , ]
  • Optimizing Dosing: Refining dosage regimens, especially for patients with renal impairment, to maximize efficacy and minimize toxicity. []
  • Exploring New Applications: Investigating the potential of this compound in treating infections caused by multidrug-resistant organisms. []

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